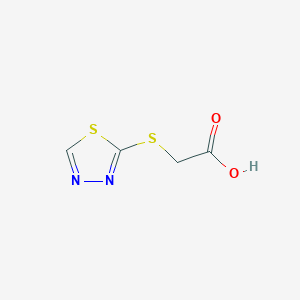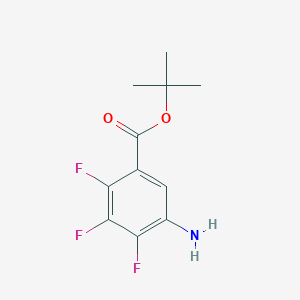
(2-Iodo-4,5-dimethylphenyl)methanol
Vue d'ensemble
Description
(2-Iodo-4,5-dimethylphenyl)methanol is an organic compound with the molecular formula C9H11IO It is characterized by the presence of an iodine atom and two methyl groups attached to a benzene ring, along with a hydroxyl group attached to the methylene carbon
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Iodo-4,5-dimethylphenyl)methanol typically involves the iodination of 4,5-dimethylbenzyl alcohol. One common method is the reaction of 4,5-dimethylbenzyl alcohol with iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under acidic conditions. The reaction proceeds through the formation of an iodonium ion intermediate, which then reacts with the benzyl alcohol to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and concentration of reagents. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Iodo-4,5-dimethylphenyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The iodine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The iodine atom can be substituted with other nucleophiles, such as halides, amines, or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and pyridinium chlorochromate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide, sodium thiolate, or primary amines.
Major Products Formed
Oxidation: 2-Iodo-4,5-dimethylbenzaldehyde or 2-Iodo-4,5-dimethylbenzoic acid.
Reduction: 2-Hydroxy-4,5-dimethylphenylmethane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(2-Iodo-4,5-dimethylphenyl)methanol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.
Mécanisme D'action
The mechanism of action of (2-Iodo-4,5-dimethylphenyl)methanol depends on its specific application. In biochemical assays, it may act as a substrate or inhibitor of certain enzymes, interacting with the active site and affecting the enzyme’s activity. The presence of the iodine atom can enhance the compound’s reactivity and binding affinity to molecular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2-Iodo-4,5-dimethylphenyl)ethanol: Similar structure but with an ethyl group instead of a methylene group.
(2-Iodo-4,5-dimethylphenyl)acetone: Contains a ketone group instead of a hydroxyl group.
(2-Iodo-4,5-dimethylphenyl)amine: Contains an amino group instead of a hydroxyl group.
Uniqueness
(2-Iodo-4,5-dimethylphenyl)methanol is unique due to the combination of its iodine atom and hydroxyl group, which confer distinct chemical reactivity and potential for diverse applications. The presence of the iodine atom can enhance the compound’s ability to participate in halogen bonding and other interactions, making it valuable in various fields of research and industry.
Propriétés
IUPAC Name |
(2-iodo-4,5-dimethylphenyl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11IO/c1-6-3-8(5-11)9(10)4-7(6)2/h3-4,11H,5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZONDJBVFLGNJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)I)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11IO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details









Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[4-(4-chlorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B2899204.png)
![Tert-butyl 6-azaspiro[2.5]octane-1-carboxylate](/img/structure/B2899206.png)

![2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-mesitylacetamide](/img/structure/B2899209.png)
![2-(4-fluorophenyl)-N-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)acetamide](/img/structure/B2899210.png)
![N-(1,3-benzodioxol-5-yl)-2-(8-benzyl-2,4-dioxo-1,3,8-triazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2899213.png)


![N-(4-ethoxyphenyl)-2-[6-ethyl-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B2899220.png)
![6-Oxaspiro[3.4]oct-1-ene-2-carboxylic acid](/img/structure/B2899221.png)


![Lithium(1+) ion imidazo[1,5-a]pyrimidine-8-carboxylate](/img/structure/B2899225.png)
